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Compound of Interest

Compound Name:
1-Methyl-1H-indazole-6-

carbonitrile

Cat. No.: B1602944 Get Quote

An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of 1-Methyl-
1H-indazole-6-carbonitrile, a heterocyclic compound of significant interest to the

pharmaceutical and chemical research sectors. The indazole nucleus is a well-established

"privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules.[1] This

guide details the core molecular attributes of 1-Methyl-1H-indazole-6-carbonitrile, with a

primary focus on its molecular weight, its experimental determination, and its critical role in

synthetic chemistry. We will explore plausible synthetic routes, robust analytical

characterization workflows, and the compound's application as a versatile building block in drug

discovery. This paper is intended for researchers, chemists, and drug development

professionals seeking a detailed understanding of this valuable chemical intermediate.

Core Molecular Attributes
Chemical Identity and Nomenclature
1-Methyl-1H-indazole-6-carbonitrile is a substituted indazole, a class of aromatic heterocyclic

compounds. The systematic naming indicates a methyl group at the N1 position of the indazole

ring and a nitrile functional group at the C6 position.

IUPAC Name: 1-methyl-1H-indazole-6-carbonitrile

CAS Number: 267413-29-6[2]
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Common Synonyms: 6-Cyano-1-methyl-1H-indazole, 1-methylindazole-6-carbonitrile[2]

Physicochemical Properties
The fundamental properties of a compound are critical for its application in synthetic protocols

and for its characterization. The molecular weight, in particular, dictates the stoichiometric

calculations essential for reaction planning and yield determination.

Property Value Source

Molecular Weight 157.172 g/mol [2]

Molecular Formula C₉H₇N₃ [2]

Appearance Solid [2]

Purity Typically ≥95-98% [3][4]

InChI Key
WMKXQAVXMOAOAG-

UHFFFAOYSA-N
[2]

Structural Elucidation
The structure consists of a bicyclic aromatic system where a benzene ring is fused to a

pyrazole ring. The methyl group on the pyrazole nitrogen (N1) and the electron-withdrawing

nitrile group on the benzene ring significantly influence the molecule's reactivity and its

potential as a scaffold in medicinal chemistry.

Molecular Weight: Determination and Significance
Theoretical Calculation
The molecular weight of 157.172 g/mol is calculated based on the sum of the atomic weights of

its constituent atoms as derived from its molecular formula, C₉H₇N₃:

9 Carbon atoms: 9 x 12.011 u

7 Hydrogen atoms: 7 x 1.008 u

3 Nitrogen atoms: 3 x 14.007 u
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An exact mass, used in high-resolution mass spectrometry, can also be calculated using the

mass of the most abundant isotopes of these elements.

Experimental Verification: Mass Spectrometry
While the theoretical molecular weight is a calculated value, it must be confirmed

experimentally to verify the identity of a synthesized or purchased sample. High-Resolution

Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard

for this purpose.

Causality in Method Selection: ESI is chosen as the ionization technique because it is a "soft"

method, meaning it is unlikely to fragment the molecule during the ionization process. This

ensures that the primary ion observed corresponds to the intact molecule (e.g., [M+H]⁺),

allowing for a direct and accurate determination of the molecular mass.

Experimental Protocol: ESI-MS for Molecular Weight Confirmation

Sample Preparation: Dissolve ~1 mg of 1-Methyl-1H-indazole-6-carbonitrile in 1 mL of a

suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid. The formic acid

is crucial as it facilitates the protonation of the molecule, enabling its detection in positive ion

mode as the [M+H]⁺ adduct.

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high

mass accuracy. Set the instrument to operate in positive ion mode with a scan range

appropriate for the expected m/z (mass-to-charge ratio) of the protonated molecule (e.g., m/z

100-300).

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min)

using a syringe pump. This ensures a stable spray and consistent ion signal.

Data Acquisition: Acquire the mass spectrum. The primary peak of interest should

correspond to the [M+H]⁺ ion.

Data Analysis: The expected m/z for the [M+H]⁺ ion is 158.0713 (calculated for C₉H₈N₃⁺).

The experimentally observed m/z should match this theoretical value within a narrow

tolerance (typically <5 ppm) to confirm the elemental composition and, by extension, the

molecular weight.
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Significance in Research and Development
An accurately confirmed molecular weight is non-negotiable in scientific research for several

reasons:

Stoichiometric Precision: Ensures accurate molar quantities are used in reactions, which is

fundamental for reaction optimization, yield calculation, and reproducibility.

Identity Confirmation: Serves as a primary data point for confirming the chemical identity of

starting materials, intermediates, and final products.

Purity Assessment: Can help identify the presence of impurities with different molecular

weights.

Regulatory Compliance: For drug development, precise mass data is a required component

of the documentation submitted to regulatory agencies.

Synthesis and Characterization
The indazole scaffold can be constructed through various synthetic strategies, often involving

cyclization reactions.[1] The introduction of the nitrile group can be achieved through methods

like palladium-catalyzed cyanation of an aryl halide.[5]

Plausible Synthetic Pathway
A logical approach to synthesizing 1-Methyl-1H-indazole-6-carbonitrile could involve the

methylation of a pre-existing 6-cyano-1H-indazole or begin with a precursor that is then

cyclized and functionalized. A common route involves the cyanation of a halogenated 1-methyl-

indazole.
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Starting Material Reaction Conditions

6-Bromo-1-methyl-1H-indazole

1-Methyl-1H-indazole-6-carbonitrile

 Pd-catalyzed
cyanation

Palladium Catalyst (e.g., Pd2(dba)3)
Ligand (e.g., Xantphos) Cyanide Source (e.g., Zn(CN)2) Solvent (e.g., DMAc)

Heat

Click to download full resolution via product page

Caption: Proposed synthetic route via palladium-catalyzed cyanation.

General Synthetic Protocol (Hypothetical)
This protocol describes a common method for cyanation reactions.

Inert Atmosphere: To a reaction vessel, add 6-bromo-1-methyl-1H-indazole (1 equiv), zinc

cyanide (0.6 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), and a ligand like

Xantphos (0.04 equiv). The use of a robust ligand like Xantphos is critical for stabilizing the

palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

Add a degassed polar aprotic solvent, such as dimethylacetamide (DMAc).

Reaction: Heat the mixture to a high temperature (e.g., 120-140 °C) and monitor the reaction

progress using TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature, dilute with a solvent like

ethyl acetate, and wash with aqueous sodium bicarbonate and brine.

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced

pressure. Purify the crude product via column chromatography on silica gel to yield the pure

1-Methyl-1H-indazole-6-carbonitrile.
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Analytical Characterization Workflow
Confirming the successful synthesis and purity of the target compound requires a multi-faceted

analytical approach. Each technique provides orthogonal information, creating a self-validating

system of characterization.

Analytical Workflow

Spectroscopic Analysis

Crude Product
from Synthesis

Purification
(Column Chromatography)

Purity Assessment
(HPLC/UPLC) Identity Confirmation

>98% Pure

Final Confirmed Product

Mass Spec (MS)
Confirms MW = 157.17

NMR Spectroscopy
(¹H, ¹³C)

Confirms Structure

IR Spectroscopy
Confirms Nitrile (C≡N) stretch

Click to download full resolution via product page

Caption: Post-synthesis analytical characterization workflow.

Applications in Drug Discovery
The Indazole Scaffold: A Privileged Structure
Indazole derivatives are prevalent in modern pharmacology due to their ability to mimic purine

structures and engage in various biological interactions, particularly hydrogen bonding.[1] This

scaffold is found in drugs with a wide range of activities, including anti-cancer agents (e.g.,

Pazopanib) and anti-inflammatory compounds.[1]

A Versatile Chemical Intermediate
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1-Methyl-1H-indazole-6-carbonitrile is not typically an active pharmaceutical ingredient (API)

itself but rather a key building block.[6] Its utility stems from the reactivity of its functional

groups:

Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into

a tetrazole ring, providing multiple pathways for derivatization.

Indazole Core: The aromatic rings can undergo further functionalization (e.g., halogenation,

nitration) to explore the structure-activity relationship (SAR) of resulting compounds.

Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available,

data from closely related indazole compounds suggest standard precautions for handling fine

organic chemicals.

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[7]

Wash hands thoroughly after handling.[8]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[9]

Hazards: Similar compounds are known to cause skin and serious eye irritation, may be

harmful if swallowed, and may cause respiratory irritation.[7]

Conclusion
1-Methyl-1H-indazole-6-carbonitrile is a valuable heterocyclic intermediate defined by its

molecular weight of 157.172 g/mol . This fundamental property is the cornerstone of its use in

quantitative chemical synthesis. The strategic placement of its methyl and nitrile functional

groups on the privileged indazole scaffold makes it a highly adaptable building block for

creating diverse molecular libraries. For researchers in medicinal chemistry and drug

development, a thorough understanding of its properties, synthesis, and analytical validation is

essential for leveraging its full potential in the pursuit of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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